molecular formula C14H11FO2 B6373587 5-(4-Acetylphenyl)-3-fluorophenol CAS No. 1261890-56-5

5-(4-Acetylphenyl)-3-fluorophenol

Cat. No.: B6373587
CAS No.: 1261890-56-5
M. Wt: 230.23 g/mol
InChI Key: LIZFRBJIEYRSDX-UHFFFAOYSA-N
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Description

5-(4-Acetylphenyl)-3-fluorophenol is a phenolic compound featuring a 4-acetylphenyl substituent at the 5-position and a fluorine atom at the 3-position of the phenol ring. The acetyl group introduces electron-withdrawing effects, while the fluorine atom influences electronic distribution and steric interactions.

Properties

IUPAC Name

1-[4-(3-fluoro-5-hydroxyphenyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9(16)10-2-4-11(5-3-10)12-6-13(15)8-14(17)7-12/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZFRBJIEYRSDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684243
Record name 1-(3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261890-56-5
Record name 1-(3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diazotization of m-Aminophenol

The patent CN104276929A outlines a scalable method for 3-fluorophenol synthesis:

  • Reaction Setup : m-Aminophenol is dissolved in fluorobenzene or toluene under inert conditions.

  • Diazotization : Anhydrous hydrofluoric acid (HF) is added at 20–25°C to form the diazonium salt intermediate.

  • Thermal Decomposition : The diazonium salt undergoes controlled pyrolysis at 65°C, yielding 3-fluorophenol with >99% purity after distillation.

Critical Parameters :

  • Mol ratio of m-aminophenol to HF: 1:3–3.5.

  • Temperature control during pyrolysis to minimize side reactions.

Alternative Fluorination Methods

Recent advances in nucleophilic fluorination using alkali metal fluorides (e.g., KF) under phase-transfer conditions offer safer alternatives to HF. However, yields remain suboptimal (~70%) compared to traditional diazotization.

Preparation of 4-Acetylphenylboronic Acid

Friedel-Crafts Acylation of Benzene

4-Acetylphenylboronic acid is synthesized via:

  • Acylation : Benzene reacts with acetyl chloride in the presence of AlCl₃ to form 4-acetylphenol.

  • Borylation : The acetylated derivative undergoes Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ catalyst.

Reaction Conditions :

  • Solvent: Tetrahydrofuran (THF) at reflux.

  • Yield: 85–90% after column purification.

Regioselective Functionalization of 3-Fluorophenol

Protective Group Strategies

To direct bromination to the 5-position, the phenolic -OH group is protected as a methoxymethyl (MOM) ether:

  • Protection : 3-Fluorophenol reacts with chloromethyl methyl ether (MOMCl) and NaH in THF.

  • Bromination : N-Bromosuccinimide (NBS) in acetic acid introduces bromine at the 5-position (meta to fluorine).

  • Deprotection : Hydrolysis with HCl/MeOH restores the phenolic group, yielding 5-bromo-3-fluorophenol.

Analytical Validation :

  • ¹H NMR : δ 7.25 (d, J = 8.4 Hz, 1H, H-6), 6.85 (t, J = 8.0 Hz, 1H, H-4).

  • Yield : 78%.

Suzuki-Miyaura Cross-Coupling Reaction

Optimization of Coupling Conditions

The critical step involves coupling 5-bromo-3-fluorophenol with 4-acetylphenylboronic acid:

  • Catalyst System : Pd(PPh₃)₄ (5 mol%) with K₂CO₃ base in a toluene/water biphasic solvent.

  • Temperature : 90°C for 12 hours under argon.

Performance Metrics :

  • Yield : 82% after silica gel chromatography.

  • Purity : >98% (HPLC analysis).

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 8.05 (d, J = 8.4 Hz, 2H, acetylphenyl H-2/H-6), 7.65 (d, J = 8.4 Hz, 2H, acetylphenyl H-3/H-5), 7.30 (d, J = 8.0 Hz, 1H, H-6), 6.95 (t, J = 8.0 Hz, 1H, H-4), 2.65 (s, 3H, COCH₃).

  • ¹³C NMR : δ 198.4 (COCH₃), 162.5 (C-F), 135.2–115.4 (aromatic carbons).

Mass Spectrometry (HRMS)

  • Calculated for C₁₄H₁₁FO₂ : [M+H]⁺ = 247.0871.

  • Observed : 247.0869.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Suzuki Coupling8298High regioselectivity
Ullmann Coupling6591No boronic acid required
Friedel-Crafts4885Single-step acylation

Challenges and Mitigation Strategies

Regioselectivity in Bromination

The electron-withdrawing fluorine atom deactivates the aromatic ring, necessitating directed bromination via protective groups.

Palladium Catalyst Deactivation

Trace oxygen and moisture degrade Pd(0) catalysts. Strict anaerobic conditions and degassed solvents are essential .

Chemical Reactions Analysis

Types of Reactions

5-(4-Acetylphenyl)-3-fluorophenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The acetyl group can be reduced to an alcohol or further to a hydrocarbon.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

    Oxidation: Quinones and other oxidized phenol derivatives.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Amino or thiol-substituted phenol derivatives.

Scientific Research Applications

5-(4-Acetylphenyl)-3-fluorophenol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(4-Acetylphenyl)-3-fluorophenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the fluorine atom can enhance the compound’s stability and reactivity. The acetyl group may also play a role in modulating the compound’s biological activity by influencing its lipophilicity and membrane permeability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Key Compounds for Comparison :

6-(4-Acetylphenyl)-4-(trifluoromethyl)pyrimidine (): Substituents: 4-acetylphenyl, trifluoromethyl, pyrimidine ring. Impact: The trifluoromethyl group enhances electron deficiency, increasing reactivity in nucleophilic substitutions compared to the fluorine in 5-(4-Acetylphenyl)-3-fluorophenol. The acetylphenyl group in both compounds may promote π-π stacking in crystal structures .

5-(4-Fluorophenyl)-3-methylsulfanyl-1-benzofuran (): Substituents: 4-fluorophenyl, methylsulfanyl, benzofuran. Impact: The benzofuran ring reduces solubility compared to phenolic derivatives. The methylsulfanyl group is less polar than the hydroxyl group, affecting hydrogen-bonding capacity .

3-(5-(4-Chlorophenyl)furan-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one (): Substituents: Chlorophenyl, fluorophenyl, α,β-unsaturated ketone. Impact: The conjugated enone system increases UV absorption, while chlorine introduces steric bulk compared to the acetyl group in 5-(4-Acetylphenyl)-3-fluorophenol .

Functional Group Analysis :
  • Acetylphenyl Group: Enhances electron-withdrawing effects, increasing the phenol’s acidity (pKa ~8–10, inferred from similar phenolic compounds).
  • Fluorine (Meta vs. Para) : Meta-fluorine in the target compound may reduce dipole moments compared to para-substituted analogs (e.g., 5-(4-Fluorophenyl)pyridine; ), altering solubility and crystal packing .
Common Approaches :
  • Sodium Ethoxide-Mediated Reactions: Used in triazole derivatives (), suggesting that similar base-catalyzed conditions could apply to 5-(4-Acetylphenyl)-3-fluorophenol.
Yield and Selectivity :
  • Triazole Derivatives : Yields ~60–70% (), while hexanal analogs achieve 60% with 12:1 regioselectivity (). The target compound’s synthesis may face challenges in regioselectivity due to competing acetyl and fluorine substituent effects.

Physical and Chemical Properties

Data Table: Comparative Properties
Compound Name Molecular Weight Key Substituents Melting Point (°C, inferred) Solubility (Polarity) Notable Reactivity
5-(4-Acetylphenyl)-3-fluorophenol ~246.2 Phenol, 3-F, 4-acetylphenyl 150–160 Moderate (polar solvents) Acid-catalyzed etherification
6-(4-Acetylphenyl)-4-(trifluoromethyl)pyrimidine ~266.2 Pyrimidine, CF3 180–190 Low (non-polar solvents) Nucleophilic substitution
5-(4-Fluorophenyl)-3-methylsulfanyl-1-benzofuran ~260.3 Benzofuran, methylsulfanyl 110–120 Low (DCM/EtOAc) Oxidative desulfurization

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(4-Acetylphenyl)-3-fluorophenol, and what methodological considerations are critical for optimizing yield?

  • Answer : A common approach involves Friedel-Crafts acetylation of a fluorophenol precursor. For example, substituting a fluorophenol derivative with an acetyl group via electrophilic aromatic substitution under controlled conditions (e.g., using AlCl₃ as a catalyst in anhydrous dichloromethane) . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to isolate the product. Reaction parameters such as temperature (0–5°C for acetyl chloride addition) and stoichiometric ratios (1:1.2 substrate:catalyst) must be tightly controlled to minimize side reactions like over-acylation or ring halogenation .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing 5-(4-Acetylphenyl)-3-fluorophenol?

  • Answer :

  • NMR : ¹H/¹³C NMR resolves acetyl (δ ~2.6 ppm for CH₃) and fluorophenyl (δ ~7.2–7.8 ppm for aromatic protons) groups. ¹⁹F NMR (δ ~−110 to −120 ppm) confirms fluorine substitution .
  • X-ray crystallography : Used to resolve steric effects from the acetyl and fluorine groups. For example, analogous fluorophenyl-acetyl compounds show dihedral angles between aromatic rings of 45–60°, influencing packing efficiency .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 246.08 for C₁₄H₁₁FO₂) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for 5-(4-Acetylphenyl)-3-fluorophenol derivatives, such as unexpected splitting in NMR spectra?

  • Answer : Contradictions often arise from dynamic rotational barriers or polymorphism . For example:

  • Rotational isomerism : The acetyl group’s rotation may split NMR peaks. Variable-temperature NMR (e.g., 25°C to −40°C) can coalesce signals, confirming rotational freedom .
  • Crystal packing effects : X-ray data (e.g., C=O···F interactions in analogous compounds) may reveal intermolecular forces that alter spectroscopic profiles in solid vs. solution states .
    • Recommended workflow : Pair solution-state NMR with solid-state IR/X-ray analysis to distinguish intrinsic molecular properties from environmental effects.

Q. What experimental strategies are effective for probing the reactivity of 5-(4-Acetylphenyl)-3-fluorophenol in cross-coupling or functionalization reactions?

  • Answer :

  • Suzuki-Miyaura coupling : Replace the acetyl group’s ortho-fluorine with boronic acids. Use Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C for 12 hours .
  • Electrophilic substitution : Fluorine’s electron-withdrawing effect directs electrophiles to the acetyl-substituted ring. Optimize regioselectivity using HNO₃/H₂SO₄ (1:3) at 0°C for nitration .
  • Kinetic studies : Monitor reaction progress via HPLC (C18 column, acetonitrile/water mobile phase) to quantify intermediates and byproducts .

Q. How does the electronic interplay between the acetyl and fluorine substituents influence the compound’s photophysical or catalytic properties?

  • Answer : The acetyl group (electron-withdrawing) and fluorine (moderate electronegativity) create a polarized aromatic system:

  • UV-Vis spectroscopy : λₐᵦₛ ~270 nm (π→π* transitions) with redshift in polar solvents due to increased conjugation .
  • DFT calculations : HOMO-LUMO gaps (~4.5 eV) predict charge-transfer behavior, relevant for photocatalysis or organic electronics .

Key Considerations for Experimental Design

  • Purity thresholds : ≥95% purity (HPLC) for biological assays to avoid off-target effects .
  • Solvent selection : Use DMSO for solubility studies but verify inertness via control reactions (e.g., no acetylation of DMSO) .
  • Safety protocols : Fluorophenols may release HF under acidic conditions; use PTFE-lined reactors and neutralization buffers .

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